Ethyl vinyl sulfide
Overview
Description
Ethyl vinyl sulfide is an organic compound with the molecular formula C4H8S. It is a colorless to pale yellow liquid with a distinct odor. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes .
Mechanism of Action
Target of Action
Ethyl vinyl sulfide primarily targets the enzyme Thioether S-methyltransferase . This enzyme plays a crucial role in the metabolism of sulfur and selenium-containing compounds in animals .
Mode of Action
This compound interacts with Thioether S-methyltransferase, acting as a substrate for this enzyme . The compound undergoes a reaction with S-adenosylmethionine, yielding methyl ethyl vinyl sulfonium ion (MEVS+) .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of sulfur and selenium-containing compounds
Pharmacokinetics
Given its molecular weight of 8817 , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with Thioether S-methyltransferase . By acting as a substrate for this enzyme, this compound influences the metabolism of sulfur and selenium-containing compounds . The specific cellular effects are subject to ongoing research.
Biochemical Analysis
Biochemical Properties
Ethyl vinyl sulfide plays a significant role in biochemical reactions, particularly those involving sulfur-containing compounds. One of the key enzymes that interact with this compound is thioether S-methyltransferase. This enzyme catalyzes the methylation of this compound, resulting in the formation of methyl ethyl vinyl sulfonium ion. This reaction involves the transfer of a methyl group from S-adenosylmethionine to this compound, highlighting the compound’s role as a substrate in sulfur metabolism .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways and gene expression. Studies have demonstrated that this compound can modulate the activity of certain transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses. Additionally, this compound has been observed to impact cellular metabolism by altering the activity of enzymes involved in the breakdown and synthesis of sulfur-containing compounds .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound binds to thioether S-methyltransferase, facilitating the transfer of a methyl group to the sulfur atom. This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent formation of methyl ethyl vinyl sulfonium ion. Furthermore, this compound has been shown to inhibit the activity of certain enzymes involved in sulfur metabolism, thereby affecting the overall metabolic flux of sulfur-containing compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and enzyme activity. These temporal effects are important considerations for researchers studying the compound’s biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal impact on cellular function. At higher doses, the compound can exhibit toxic effects, including the inhibition of key enzymes involved in sulfur metabolism. These threshold effects highlight the importance of dosage considerations in studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. The compound interacts with enzymes such as thioether S-methyltransferase, which catalyzes the methylation of this compound. This interaction affects the overall metabolic flux of sulfur-containing compounds and can lead to changes in metabolite levels. Additionally, this compound has been shown to influence the activity of other enzymes involved in the synthesis and breakdown of sulfur-containing compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in certain cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. The compound’s activity and function are influenced by its subcellular localization, as it interacts with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, thereby affecting its biochemical properties and interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl vinyl sulfide can be synthesized through several methods. One common approach involves the reaction of ethylene with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under acidic conditions, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by the addition of thiols to alkynes or through the copper-catalyzed S-vinylation of thiols with vinyl halides . These methods offer high yields and are scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl vinyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into ethyl vinyl thioethers.
Substitution: It participates in substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are typical reagents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl vinyl thioethers.
Substitution: Halogenated ethyl vinyl sulfides.
Scientific Research Applications
Ethyl vinyl sulfide has diverse applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of various sulfur-containing compounds.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a therapeutic agent due to its reactivity with biological molecules.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
- Phenyl vinyl sulfide
- Phenyl vinyl sulfone
- Phenyl vinyl sulfoxide
- Vinyl ethyl thioether
- Ethylene sulfide
Comparison: Ethyl vinyl sulfide is unique due to its combination of ethyl and vinyl groups attached to sulfur. This structure imparts distinct reactivity compared to similar compounds like phenyl vinyl sulfide, which has a phenyl group instead of an ethyl group. The presence of the vinyl group enhances its ability to participate in addition and substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethenylsulfanylethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S/c1-3-5-4-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGACPRTZOCNIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211765 | |
Record name | Ethyl vinyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
627-50-9 | |
Record name | Ethyl vinyl sulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=627-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl vinyl sulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl vinyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl vinyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50211765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl Vinyl Sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL VINYL SULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PXS818N9W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.